This compound is derived from the thiophene class of heterocyclic compounds, which are characterized by a five-membered ring containing sulfur. The sulfonamide group (-SO2NH2) is known for its role in various pharmacological applications, particularly as antibiotics. The presence of the bromine atom enhances the compound's reactivity and biological activity.
The synthesis of 5-bromo-N-isopropylthiophene-2-sulfonamide typically involves the reaction of 5-bromothiophene-2-sulfonamide with isopropyl bromide. The general procedure can be summarized as follows:
This method yields 5-bromo-N-isopropylthiophene-2-sulfonamide with good efficiency and purity .
The molecular structure of 5-bromo-N-isopropylthiophene-2-sulfonamide can be described as follows:
The compound's structure can be visualized using molecular modeling software, which allows for a detailed analysis of bond angles and distances.
5-Bromo-N-isopropylthiophene-2-sulfonamide can participate in various chemical reactions:
These reactions highlight the versatility of the compound in synthetic organic chemistry.
The mechanism of action for 5-bromo-N-isopropylthiophene-2-sulfonamide primarily involves its antibacterial properties. It inhibits bacterial growth by interfering with folic acid synthesis through inhibition of dihydropteroate synthase, an enzyme critical for bacterial survival. This action is similar to that of other sulfonamides, which mimic para-aminobenzoic acid (PABA), a substrate for this enzyme .
In addition, in silico studies have shown that this compound exhibits favorable interactions with target proteins associated with antibiotic resistance mechanisms, suggesting potential pathways for overcoming bacterial defenses .
The physical and chemical properties of 5-bromo-N-isopropylthiophene-2-sulfonamide include:
These properties are essential for understanding its handling and application in laboratory settings.
5-Bromo-N-isopropylthiophene-2-sulfonamide has several scientific applications:
NDM-1, a zinc-dependent metallo-β-lactamase (MBL), hydrolyzes all β-lactam antibiotics except monobactams. First identified in 2008 in a Swedish patient hospitalized in New Delhi, over 30 NDM variants have since disseminated globally via mobile genetic elements. These enzymes reside on promiscuous plasmids often harboring additional resistance genes, enabling co-selection under antibiotic pressure. The genetic context of blaNDM-1 features insertion sequences (e.g., IS26) and open reading frames facilitating transposition into diverse bacterial hosts. Crucially, NDM-1 producers exhibit pan-drug resistance phenotypes, leaving few therapeutic options. Mortality rates approach 40% in bacteremic infections due to delayed effective therapy. The ST147 clone of K. pneumoniae serves as a high-efficiency vector for blaNDM-1 plasmids, amplifying clinical peril through its dual resistance/virulence capabilities [1] [2] [8].
The ST147 sequence type represents a pandemic high-risk clone endemic to North Africa, India, Greece, Italy, and increasingly reported in South America and sub-Saharan Africa. Genomic analyses reveal it acquired plasmid-borne blaCTX-M-15 in the early 2000s, followed by carbapenemase genes (blaNDM, blaOXA-48, blaKPC). Phenotypically, ST147 exhibits:
Table 1: Global Distribution and Resistance Profile of K. pneumoniae ST147
Region | Resistance Genes | Virulence Factors | Clinical Impact |
---|---|---|---|
North Africa | blaNDM-1, blaOXA-48, aac(6')-Ib | iutA, mrkA, fimH | Bacteremia, UTI, wound infections |
Peru | blaKPC-2, blaCTX-M-15, gyrA mutants | K15/O4 capsule, biofilm genes | Nosocomial pneumonia, septicemia |
Ghana | blaNDM-1, sul1, qnrS1 | Hypervirulence plasmids | Burn wound infections, high mortality |
Egypt | blaNDM-5, tetA, arr-2 | nlpI, traT | UTI, septicemia in immunocompromised |
Genomic surveillance confirms ST147’s clonal expansion in hospital settings, with studies from Egypt and Peru reporting its dominance among carbapenemase-producing strains. This trajectory positions ST147 as a critical-priority pathogen for drug development [3] [8].
Contemporary strategies combating MBL producers face significant constraints:
This therapeutic impasse underscores the need for structurally novel agents operating outside β-lactam paradigms.
Sulfonamides—competitive dihydropteroate synthase (DHPS) inhibitors—disrupt folate biosynthesis, a pathway absent in humans, conferring selective toxicity. Innovations focus on N-alkylated thiophene-sulfonamide hybrids to overcome sulfonamide resistance mediated by sul genes:
Table 2: Synthesis and Activity of 5-Bromo-N-alkylthiophene-2-sulfonamides Against NDM-KP ST147
Compound | Synthetic Route | Yield (%) | MIC (µg/mL) | MBC (µg/mL) | Key Features |
---|---|---|---|---|---|
5-Bromo-N-isopropylthiophene-2-sulfonamide | Alkylation of 5-bromothiophene-2-sulfonamide with isopropyl bromide/LiH/DMF | 62% | 0.39 | 0.78 | Optimal logP (2.1), low molecular weight (284.19 g/mol) |
N-propyl analog | Same as above | 58% | 0.78 | 1.56 | Moderate membrane penetration |
N-cyclopropyl analog | Nucleophilic substitution | 56% | 1.56 | 3.12 | Increased rigidity reduces binding |
Suzuki-coupled derivatives (e.g., 4a-g) | Pd(PPh3)4-catalyzed cross-coupling | 56–72% | 0.78–>12.5 | 1.56–>25 | Aryl modifications modulate potency |
Mechanistic Advantages: Beyond DHPS inhibition, 5-bromo-N-isopropylthiophene-2-sulfonamide demonstrates dual-targeting capability:
This bifunctionality—coupled with retained activity against sulfonamide-resistant isolates (sul1/2-positive)—positions it as a lead candidate against NDM-KP ST147 [1] [3].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7